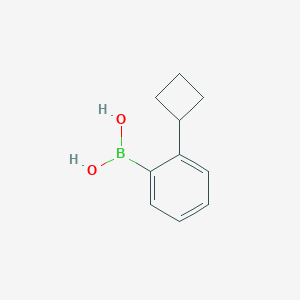

(2-Cyclobutylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-cyclobutylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8,12-13H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYRHICCXUSJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2CCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629184-01-5 | |

| Record name | (2-cyclobutylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclobutylphenyl Boronic Acid and Its Precursors

Direct Borylation Strategies for Arylboronic Acid Synthesis

The introduction of a boronic acid group onto an aromatic ring can be accomplished through several effective methods. These strategies often involve the use of transition metal catalysts or organometallic intermediates.

Miyaura Borylation and Related Methodologies

The Miyaura borylation reaction is a robust and widely employed method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.orgrsc.org The general applicability and functional group tolerance of the Miyaura borylation make it a powerful tool in organic synthesis. rsc.orgresearchgate.net

The catalytic cycle of the Miyaura borylation is understood to proceed through a Pd(0)/Pd(II) manifold. rsc.org Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester. rsc.orgresearchgate.net The choice of base, ligands, and reaction conditions can significantly influence the efficiency and scope of the reaction. organic-chemistry.orgorganic-chemistry.org For instance, the use of potassium acetate (B1210297) (KOAc) is common, and various phosphine (B1218219) ligands have been developed to enhance catalytic activity, particularly for less reactive aryl chlorides. rsc.orgresearchgate.net

Recent advancements have focused on improving the atom economy and sustainability of the process. The use of tetrahydroxydiboron (B82485) (bisboronic acid, BBA) as the boron source offers a more atom-efficient alternative to B₂pin₂. rsc.orgsci-hub.se Additionally, methods have been developed to carry out the borylation under milder conditions, and even in aqueous media, highlighting the ongoing evolution of this important transformation. organic-chemistry.org

| Reagent | Role | Reference |

| Aryl Halide/Triflate | Substrate | wikipedia.orgrsc.org |

| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | organic-chemistry.orgrsc.org |

| Palladium Catalyst (e.g., PdCl₂(dppf)) | Catalyst | wikipedia.org |

| Base (e.g., KOAc) | Activator | rsc.org |

| Phosphine Ligands (e.g., XPhos) | Catalyst Stabilization/Activation | rsc.org |

| Tetrahydroxydiboron (BBA) | Alternative Boron Source | rsc.orgsci-hub.se |

Transition Metal-Catalyzed C-H Borylation Approaches

An increasingly important strategy for the synthesis of arylboronic acids is the direct C-H borylation of arenes, which avoids the pre-functionalization required for methods like the Miyaura borylation. nih.gov This approach utilizes transition metal catalysts, most notably iridium-based systems, to activate and functionalize a C-H bond on the aromatic ring directly with a boron-containing reagent. organic-chemistry.orgnih.gov

These reactions offer a more atom-economical and step-efficient route to arylboronic acids. rsc.org The selectivity of the C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered position on the aromatic ring. acs.org However, the use of directing groups can provide a powerful means to control the regioselectivity of the borylation, enabling the functionalization of specific C-H bonds, including those at the ortho position. nih.gov The development of new ligands and catalytic systems continues to expand the scope and utility of this methodology. researchgate.netnih.gov

Halogen-Boron Exchange Reactions

Halogen-boron exchange reactions represent another important pathway to arylboronic acids. This method typically involves the reaction of an organolithium or Grignard reagent, generated from an aryl halide, with a trialkyl borate (B1201080), followed by hydrolysis to afford the boronic acid. organic-chemistry.orgsci-hub.se This classical approach is effective but can be limited by its requirement for low temperatures and its intolerance of certain functional groups. sci-hub.se

More recent developments in this area include metal-free, photoinduced borylation of haloarenes. organic-chemistry.org These methods offer milder reaction conditions and broader functional group tolerance. Additionally, the direct electrophilic borylation of aryl Grignard reagents provides a straightforward route to various aryl boronic acids under mild conditions. organic-chemistry.org Investigations into the mechanism of halodeboronation have also led to the development of base-catalyzed methods, which can be particularly useful for specific applications such as radiolabeling. acs.org

Synthesis of the Cyclobutylphenyl Moiety

The construction of the (2-cyclobutylphenyl) portion of the target molecule requires strategies for both forming the cyclobutane (B1203170) ring and attaching it to the phenyl group.

Strategies for Constructing the Cyclobutyl Ring System

The synthesis of four-membered rings like cyclobutane can be challenging due to ring strain. pharmacy180.comnih.gov However, a number of synthetic strategies have been developed to overcome this hurdle. Intramolecular cyclization reactions are a common approach, where a linear precursor with reactive functionalities at both ends is induced to form a ring. pharmacy180.com For example, the reaction of a 1,4-dihalobutane with a nucleophile can lead to the formation of a cyclobutane ring. pharmacy180.com

Photochemical [2+2] cycloadditions of alkenes are another powerful method for constructing cyclobutane rings, offering a direct route to this carbocycle. researchgate.net Recent research has focused on developing stereoselective methods for cyclobutane synthesis, including enantioselective cycloadditions. researchgate.net Furthermore, the functionalization of pre-existing cyclobutene (B1205218) or alkylidenecyclobutane scaffolds provides a versatile platform for accessing a diverse range of substituted cyclobutanes. nih.govresearchgate.net Ring expansion reactions, for instance from a cyclopropylmethyl system, can also be employed to generate cyclobutane derivatives. nih.gov

Incorporation of the Cyclobutyl Group onto Aromatic Systems

The attachment of a cyclobutyl group to an aromatic ring is a key step in the synthesis of (2-cyclobutylphenyl)boronic acid's precursor. Transition metal-catalyzed cross-coupling reactions are a primary strategy for achieving this transformation. researchgate.netrsc.org For instance, a cyclobutyl Grignard reagent can be coupled with an aryl halide in the presence of a suitable catalyst, such as a cobalt-based system. acs.org This approach has been shown to be effective for introducing cyclobutyl groups onto various aromatic and heteroaromatic systems. acs.org

Another strategy involves the palladium-catalyzed α-arylation of a cyclobutanone (B123998) derivative with an aryl halide, followed by further synthetic modifications. researchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. The development of new catalytic systems continues to improve the efficiency and generality of these coupling reactions, facilitating the synthesis of a wide array of cyclobutyl-substituted aromatic compounds. rsc.orgacs.org The unique structural and conformational properties of the cyclobutane ring can impart favorable characteristics to molecules, making its incorporation a valuable strategy in medicinal chemistry. nih.gov

Stereoselective Approaches in Cyclobutylphenyl Precursor Synthesis

The creation of chiral cyclobutane-containing molecules is a significant challenge in organic synthesis, with the resulting compounds often serving as key components in bioactive natural products and pharmaceuticals. chemistryviews.orgresearchgate.net The regio- and enantioselective synthesis of cyclobutane derivatives can be particularly complex. chemistryviews.org Various stereoselective strategies have been developed to address this, enabling the preparation of enantiomerically enriched cyclobutane precursors.

One prominent method involves the visible-light-induced asymmetric [2+2] cycloaddition of alkenes. chemistryviews.org While effective, this can necessitate the use of directing groups, adding extra steps to the synthetic sequence. chemistryviews.org To circumvent this, directing-group-free enantioselective [2+2] photocycloaddition reactions have been developed, offering a more streamlined approach to chiral cyclobutanes. chemistryviews.org For instance, a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched oxa- pku.edu.cnnih.gov-bicyclic heptanes with high diastereoselectivity and excellent enantioselectivity. chemistryviews.org This method is notable for its operational simplicity, as all starting materials and catalysts are added simultaneously, eliminating the need to isolate intermediates. chemistryviews.org

Other notable stereoselective methods include:

Thermal [2+2] Stereoselective Cycloaddition: This method has been used to create substituted cyclobutane skeletons from electron-poor acceptor alkenes. mdpi.com

Chiral Allene-Based [2+2] Asymmetric Cycloadditions: The use of chiral allenes in reactions with dichloroketene (B1203229) can yield scalemic cycloadducts with complete transfer of optical purity. mdpi.com

Enzymatic Esterification and Hydrolysis: Stereoselective enzymatic reactions have been employed to produce chiral cyclobutanol (B46151) derivatives, which are valuable intermediates for synthesizing chiral cyclobutane nucleosides and amino acids. mdpi.com

Contractive Synthesis from Pyrrolidines: A novel and highly stereoselective method involves the synthesis of multisubstituted cyclobutanes from readily available pyrrolidines through iodonitrene chemistry. nih.gov This process, which proceeds via a radical pathway and nitrogen extrusion, has been used to prepare unsymmetrical spirocyclobutanes and is applicable to the synthesis of biologically important cyclobutanes. nih.gov

Enantioselective Functionalization: The enantioselective functionalization of pre-existing four-membered carbocycles is an emerging and important complementary strategy for accessing chiral cyclobutane derivatives with diverse structural patterns. researchgate.net

These methods highlight the diverse and innovative approaches chemists are taking to synthesize chiral cyclobutane precursors, which are essential for the subsequent synthesis of complex molecules like this compound.

Derivatization and Interconversion of the Boronic Acid Functionality

The boronic acid group is a versatile functional handle that can be converted into a variety of other useful chemical entities. This derivatization is crucial for expanding the synthetic utility of this compound.

Preparation of Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic esters, particularly pinacol esters, are widely used derivatives of boronic acids due to their stability and compatibility with a broad range of reaction conditions. The conversion of this compound to its pinacol ester can be achieved through several methods.

A common approach involves the reaction of the boronic acid with pinacol. orgsyn.org This esterification is often carried out in the presence of a dehydrating agent, such as magnesium sulfate, to drive the reaction to completion. orgsyn.org Another strategy is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂). orgsyn.org This method is highly valued for its tolerance of various functional groups. orgsyn.org Metal-free approaches have also been developed, such as the direct conversion of arylamines to arylboronates using B₂pin₂ and tert-butyl nitrite. pku.edu.cn

The table below summarizes some common methods for preparing aryl pinacol boronate esters.

| Starting Material | Reagents | Key Features |

| Arylboronic Acid | Pinacol, MgSO₄ | Direct esterification, driven by removal of water. orgsyn.org |

| Aryl Halide | Bis(pinacolato)diboron, Pd catalyst | High functional group tolerance. orgsyn.org |

| Arylamine | Bis(pinacolato)diboron, t-BuONO | Metal-free conditions. pku.edu.cn |

| Aryl Halide | Pinacol borane, Pd catalyst | Uses an inexpensive and atom-economical boron source. organic-chemistry.org |

Synthesis of Organotrifluoroborate Salts

Organotrifluoroborate salts are another important class of boronic acid derivatives, prized for their stability to air and moisture. wikipedia.org They are often considered "protected" forms of boronic acids and can be used in a variety of cross-coupling reactions. wikipedia.orgacs.org

The most common method for synthesizing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.orgchem-station.com This reaction is typically carried out in a protic solvent like methanol (B129727) or in a mixture of methanol and water. chem-station.com The resulting trifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration. chem-station.com

One-pot procedures have also been developed where an aryl halide is first converted to the corresponding boronic acid or boronate ester, which is then treated with KHF₂ without isolation of the intermediate. organic-chemistry.org For instance, an iridium-catalyzed borylation of an arene can be followed by displacement of the pinacol group with KHF₂ to yield the aryltrifluoroborate. organic-chemistry.org

The general reaction for the formation of a potassium aryltrifluoroborate from an arylboronic acid is shown below:

ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O

This transformation provides a convenient route to stable, crystalline solids that are often easier to handle and purify than the parent boronic acids. wikipedia.org

Solid-Phase Immobilization and Derivatization Techniques

Solid-phase synthesis offers several advantages for the manipulation of boronic acids, including simplified purification and the ability to drive reactions to completion using excess reagents. wikipedia.org A general approach for the immobilization and derivatization of functionalized boronic acids has been developed using a diethanolamine-functionalized polystyrene resin (DEAM-PS). nih.govacs.org

This method allows for the rapid immobilization of a wide variety of boronic acids by simple stirring in anhydrous solvents at room temperature. nih.govacs.org The boronic acid forms a bicyclic diethanolamine (B148213) boronate on the resin. nih.gov A key advantage of this approach is that it avoids the need for exhaustive water removal during the esterification process. nih.gov

Once immobilized, the resin-bound arylboronic acid can undergo a variety of chemical transformations on its other functional groups. nih.gov For example, functional groups such as formyl, bromomethyl, carboxyl, or amino groups on the aryl ring can be converted into amines, amides, anilides, and ureas in good to excellent yields. nih.gov The derivatized boronic acid can then be cleaved from the resin, typically by hydrolysis with a large excess of water. nih.govresearchgate.net

This solid-phase strategy also enables resin-to-resin transfer reactions, further simplifying synthetic workflows. nih.gov The development of solid-phase methods for peptide synthesis has also been extended to include C-terminal boronic acid peptides, using resins like 1-glycerol polystyrene. nih.govnih.gov

The table below outlines the key steps in the solid-phase immobilization and derivatization of a functionalized arylboronic acid.

| Step | Description |

| Immobilization | The arylboronic acid is attached to a solid support, such as DEAM-PS resin, forming a stable boronate ester. nih.govacs.org |

| Derivatization | Chemical transformations are performed on other functional groups of the immobilized boronic acid. nih.gov |

| Cleavage | The derivatized boronic acid is released from the solid support, typically by hydrolysis. nih.govresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Cyclobutylphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(2-Cyclobutylphenyl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are prized for their broad applicability and functional group tolerance. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: General Principles and Scope

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a premier method for constructing C-C bonds. wikipedia.orglibretexts.org This reaction is widely used to synthesize a variety of organic compounds, including biaryls, polyolefins, and styrenes. wikipedia.org this compound serves as the organoboron partner in these reactions, coupling with various aryl or vinyl halides or triflates. organic-chemistry.org The reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov

The scope of the Suzuki-Miyaura reaction is extensive, accommodating a wide range of functional groups. audreyli.com For instance, successful couplings have been reported with aryl bromides bearing ketone, ester, aldehyde, amine, and nitrile functionalities. audreyli.com The reaction can also be applied to heteroaromatic halides, such as pyridines and quinolines. audreyli.com While aryl bromides and iodides are common substrates, advancements have enabled the use of less reactive but more readily available aryl chlorides. nih.govlookchem.com The reaction proceeds with retention of stereochemistry for vinyl partners. wikipedia.org

It is important to note that boronic acids, including cyclopropylboronic acid which shares some characteristics with its cyclobutyl counterpart, can be prone to protodeboronation, a process that can render the reagent inactive. nih.govlookchem.com This often necessitates the use of an excess of the boronic acid to ensure complete reaction. nih.govlookchem.com

Detailed Mechanistic Elucidation: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organohalide (R¹-X) reacts with the Pd(0) species, which inserts itself into the carbon-halogen bond. This process, known as oxidative addition, forms a Pd(II) intermediate (R¹-Pd-X). wikipedia.orglibretexts.org This initial step typically forms a cis-palladium complex, which can then rapidly isomerize to the more stable trans-complex. wikipedia.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org The this compound must first be activated by a base. This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the Pd(II) complex. organic-chemistry.org The base reacts with the boronic acid to form a more reactive borate (B1201080) species. researchgate.netdeepdyve.com The exact mechanism of transmetalation is still a subject of investigation, but it results in a new Pd(II) intermediate where both organic partners are attached to the palladium. wikipedia.orgrsc.org

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the new C-C bond and the desired product (R¹-R²). youtube.com This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center. youtube.com

Influence of Catalyst Systems and Ligand Design

The choice of palladium catalyst and associated ligands plays a critical role in the efficiency and scope of the Suzuki-Miyaura coupling. The catalyst system influences reaction rates, catalyst stability, and functional group tolerance. libretexts.org

Palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. libretexts.org However, the performance of the catalyst is heavily dependent on the ligands that coordinate to the palladium center. These ligands can modulate the electronic and steric properties of the catalyst, thereby influencing its reactivity. researchgate.net

For coupling reactions involving less reactive aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary. Ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have proven effective in these transformations. nih.gov The design of ligands, for example by modifying substituents on phosphine-based ligands, can allow for fine-tuning of the catalyst's properties for specific applications. researchgate.net Palladacycles have also been developed as highly stable and efficient catalysts that can be used in low loadings and are often less sensitive to air and moisture. libretexts.org

Role of Base Activation in Transmetalation

The presence of a base is essential for the Suzuki-Miyaura reaction to proceed. organic-chemistry.org The primary role of the base is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step. researchgate.netdeepdyve.com

The base, typically an inorganic base like potassium carbonate, cesium carbonate, or sodium carbonate, reacts with the boronic acid (RB(OH)₂) to form a borate anion (RB(OH)₃⁻). researchgate.netdeepdyve.comyoutube.com This borate species is more reactive towards the palladium-halide complex than the neutral boronic acid. researchgate.netdeepdyve.com The choice of base can also influence the selectivity of the reaction when multiple boronic acids are present. researchgate.netdeepdyve.com

The reaction selectivity can be dependent on the amount of base used, with lower amounts of base favoring the reaction of the boronic acid with a lower pKa (stronger acid). researchgate.netdeepdyve.com This indicates a direct relationship between the acid-base chemistry and the catalytic cycle of the Suzuki-Miyaura reaction. researchgate.netdeepdyve.com

Other Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

Beyond the Suzuki-Miyaura coupling, palladium catalysis enables a variety of other C-C and C-heteroatom bond-forming reactions. While specific examples involving this compound are not detailed in the provided context, the general principles of these reactions are relevant.

Palladium catalysts can facilitate the coupling of organoboron compounds with various partners to form bonds between carbon and other elements like nitrogen, oxygen, and sulfur. These reactions, often referred to as Chan-Lam coupling when using copper catalysts, have expanded the toolkit of synthetic chemists. researchgate.net

Palladium-catalyzed reactions can also be used in tandem or cascade sequences to rapidly build molecular complexity. For instance, a palladium-catalyzed cycloisomerization can be followed by a cross-coupling reaction with a boronic acid. csic.es Furthermore, iterative C-C bond-forming sequences have been developed using transiently generated boronic acids, showcasing the versatility of these reagents in modern synthesis. core.ac.uknih.gov

Rhodium-Catalyzed Addition Reactions

In addition to palladium-catalyzed reactions, this compound can participate in rhodium-catalyzed transformations. A key example is the rhodium-catalyzed addition of arylboronic acids to carbonyl compounds and other unsaturated systems. rsc.orgresearchgate.net

These reactions provide a direct route to chiral alcohols and other valuable building blocks. rug.nlnih.gov The mechanism of these additions involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. rsc.orgresearchgate.net The presence of a base is often crucial for this step. nih.gov

Copper-Promoted Reactions

Copper-promoted cross-coupling reactions of boronic acids, often referred to as Chan-Lam coupling, provide a valuable method for the formation of carbon-heteroatom bonds. researchgate.net These reactions are complementary to palladium-catalyzed methods and are particularly effective for forming C-O and C-N bonds. The reactions are typically conducted under mild conditions, often at room temperature and open to the air, using a copper(II) catalyst. researchgate.net

The scope of the Chan-Lam coupling is broad, allowing for the N-arylation and O-arylation of a wide variety of substrates, including imidazoles, pyrazoles, and other heterocycles. researchgate.net The reaction mechanism is thought to involve the formation of a copper(II)-substrate complex, followed by transmetalation with the boronic acid. Reductive elimination from a copper(III) intermediate, formed by oxidation, then yields the coupled product. wikipedia.org The presence of a base is often beneficial for the reaction. researchgate.net

The table below provides a general overview of the conditions used in copper-promoted cross-coupling reactions.

Table 2: General Conditions for Copper-Promoted C-N/C-O Coupling

| Copper Source | Base | Solvent | Atmosphere | Temperature |

|---|---|---|---|---|

| Cu(OAc)₂ | Et₃N, Pyridine | CH₂Cl₂ | Air | Room Temp |

| CuCl₂ | K₂CO₃ | Various | Air | Room Temp |

Homologation and Rearrangement Reactions

Single carbon homologation of boronic esters represents a powerful method for extending a carbon chain by one atom. The Matteson homologation, a classic example, involves the reaction of a boronic ester with a lithiated dihalomethane, followed by rearrangement. researchgate.netnih.gov This process allows for the stereospecific synthesis of α-chloro boronic esters, which can be further functionalized.

More recent developments have focused on transition-metal-free methods for the homologation of arylboronic acids. One such approach utilizes trimethylsilyldiazomethane (B103560) (TMSCHN₂) as a C1 source to generate benzylic boronate esters. rsc.org This transformation offers a direct route for the homologation of arylboronic acids with a good functional group tolerance. rsc.org Another strategy involves the palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters. st-andrews.ac.uk This method proceeds through a formal C1 insertion to yield benzyl (B1604629) Bpin products without the need for stoichiometric organometallic reagents. st-andrews.ac.uk

The 1,2-metallate rearrangement of boronate complexes is a fundamental process in organoboron chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. researchgate.netnih.gov This rearrangement is typically initiated by the addition of a nucleophile to the boron atom of a boronic ester, forming a tetracoordinate boronate "ate" complex. If the nucleophile possesses a leaving group at the α-position, a 1,2-migration of a substituent from the boron to the α-carbon occurs. nih.gov

Recent strategies have been developed to induce 1,2-metallate rearrangements through novel pathways. For instance, the ring expansion of vinylcyclopropyl boronate complexes, activated by an electrophile, can trigger a concomitant 1,2-metallate rearrangement to afford cyclobutyl boronic esters with high diastereoselectivity. nih.govbris.ac.uk In a different approach, the reaction of cyclic 2,4,6-triisopropylbenzoate (TIB) esters has been studied. It was found that while both cyclopropyl (B3062369) and cyclobutyl TIB esters undergo lithiation and borylation, only the cyclobutyl boronate complex undergoes a 1,2-metallate rearrangement, highlighting the influence of ring size on this transformation. semanticscholar.org

Reactions Involving Radical Pathways

The utility of organoboron compounds, particularly boronic acids, has expanded significantly beyond traditional cross-coupling reactions to encompass radical chemistry. researchgate.net This shift is largely driven by the advent of photoredox catalysis, which provides mild and efficient methods for generating radical intermediates from stable precursors. nih.govresearchgate.net

Boronic acids and their derivatives can serve as effective precursors for carbon-centered radicals under photoredox conditions. cam.ac.ukresearchgate.net The direct single-electron oxidation of boronic acids is challenging due to their high oxidation potentials. semanticscholar.org To overcome this, strategies have been developed to form more easily oxidized intermediates.

One prevalent method involves the in-situ activation of the boronic acid with a Lewis base. nih.govnih.gov The Lewis base coordinates to the empty p-orbital of the boron atom, forming a tetracoordinate boronate species. This negatively charged complex is significantly more electron-rich and thus has a much lower oxidation potential, making it susceptible to oxidation by an excited-state photocatalyst. cam.ac.uknih.gov Following this single-electron transfer (SET) event, the resulting unstable boron-centered radical undergoes rapid C–B bond fragmentation to release a carbon-centered radical. nih.gov

For this compound, this process would generate a 2-cyclobutylphenyl radical. An alternative pathway involves the generation of alkyl radicals. For instance, a cyclobutyl radical can be generated from a corresponding boronic acid upon activation and oxidation. nih.gov This versatility allows boronic acids to act as sources for both aryl and alkyl radicals, depending on the specific substrate and reaction design. The general mechanism is often initiated by visible light, which excites a photocatalyst that then engages in the electron transfer process with the activated boronic acid complex. nih.gov

The radicals generated from boronic acids are valuable intermediates for a variety of carbon-carbon bond-forming reactions. researchgate.net In the context of photoredox catalysis, these open-shell species can participate in reactions such as Giese-type additions to electron-deficient olefins. nih.govsemanticscholar.org

A specific example illustrates the generation of a cyclobutyl radical from a boronic acid, which is then trapped by an acceptor molecule like methyl vinyl ketone. nih.gov In this process, the boronic acid is activated with a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP), and oxidized by an iridium-based photocatalyst under visible light irradiation. The resulting cyclobutyl radical adds to the methyl vinyl ketone to form a new C-C bond, yielding a substituted ketone product. nih.gov This methodology highlights the ability to use boronic acids as radical precursors for constructing complex molecular architectures under mild conditions.

Table 1: Representative Photoredox-Catalyzed Radical Addition

| Reactant 1 | Radical Acceptor | Activating Agent | Photocatalyst | Product |

| Cyclobutylboronic acid | Methyl vinyl ketone | DMAP | Ir(III) complex | Substituted ketone |

Impact of the ortho-Cyclobutyl Substituent on Reactivity

The presence of a substituent at the ortho position of a phenylboronic acid can profoundly influence its chemical behavior through a combination of steric and electronic effects.

The ortho-cyclobutyl group on the phenyl ring introduces significant steric bulk in proximity to the boronic acid moiety. In substituted phenylboronic acids, large ortho substituents force the boronic acid group, -B(OH)₂, to twist out of the plane of the benzene (B151609) ring. wikipedia.org This torsion of the C-B bond disrupts the π-conjugation between the phenyl ring and the vacant p-orbital on the boron atom. nih.gov

Table 2: Predicted Effects of the ortho-Cyclobutyl Substituent

| Effect | Description | Consequence |

| Steric Hindrance | The bulky cyclobutyl group physically crowds the boronic acid functional group. | Induces torsion around the Carbon-Boron bond, forcing the boronic acid group out of the phenyl ring's plane. |

| Disrupted Conjugation | The twisting of the C-B bond reduces the orbital overlap between the phenyl π-system and the boron p-orbital. | Decreases resonance stabilization of the boronic acid. |

| Modified Lewis Acidity | The combination of steric and electronic changes alters the electron-accepting ability of the boron atom. | Influences the rate and equilibrium of reactions involving coordination to boron, such as boronate ester formation. nih.gov |

The steric and conformational changes induced by the ortho-cyclobutyl group manifest as the "ortho-effect," which can alter both reaction rates and selectivity. wikipedia.org In many cases, the steric hindrance provided by an ortho substituent can accelerate reactions by preventing side reactions or inhibiting catalyst deactivation.

For example, in dehydrative condensation reactions catalyzed by arylboronic acids, an ortho substituent plays a key role in preventing the coordination of nucleophiles (like amines) to the boron atom of the active catalytic species. rsc.org This steric shielding allows the intended reaction between a carboxylic acid and an amine to proceed more efficiently. By analogy, the ortho-cyclobutyl group in this compound would be expected to sterically protect the boron center, potentially enhancing its catalytic activity or selectivity in certain transformations by directing substrate approach.

Furthermore, the twisting of the boronic acid group out of the plane of the ring increases its acidity relative to the meta and para isomers, a well-documented ortho-effect for substituted benzoic acids. wikipedia.org This increased acidity can influence the rate of reactions where the boronic acid acts as a Brønsted or Lewis acid catalyst. For example, the rate of boronate ester formation is highly dependent on the pKa of the boronic acid and the pH of the medium. nih.govresearchgate.net The unique stereoelectronic profile of this compound, therefore, makes it a substrate with distinct reactivity compared to its other isomers or less hindered arylboronic acids.

Catalytic Applications of 2 Cyclobutylphenyl Boronic Acid and Its Derivatives

Boronic Acid Catalysis (BAC) for Hydroxyl Group Functionalization

Boronic acid catalysis (BAC) has emerged as a powerful strategy for the activation of hydroxyl groups in carboxylic acids, alcohols, and oximes, facilitating their direct transformation under mild conditions. ualberta.ca This approach avoids the need for wasteful stoichiometric activating agents. ualberta.ca The catalytic cycle generally involves the reversible formation of a covalent adduct between the boronic acid and the hydroxyl-containing substrate, enabling either electrophilic or nucleophilic activation.

Arylboronic acids are effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. The catalytic activity is heavily influenced by substituents on the phenyl ring, especially those at the ortho position. ualberta.ca The mechanism often involves the formation of acyloxyboronic acid intermediates. rsc.org The ortho-substituent can play a crucial role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the amidation. rsc.org For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for these transformations, including the synthesis of α-dipeptides. rsc.org The bulky, non-polar cyclobutyl group in (2-Cyclobutylphenyl)boronic acid would likely exert a significant steric influence, potentially enhancing catalytic activity in a similar manner by preventing catalyst deactivation.

Research has shown that the steric hindrance of ortho-substituents can have a noticeable effect on reactions involving arylboronic acids. acs.org While electron-withdrawing groups are often employed to increase the Lewis acidity of the boron atom, steric bulk at the ortho position can be a key factor in achieving high catalytic efficiency in amidation reactions. rsc.org

Table 1: Examples of Ortho-Substituted Phenylboronic Acids in Catalysis

| Catalyst | Application | Key Feature of Ortho-Substituent |

|---|---|---|

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Dehydrative amidation | Steric hindrance and electron-withdrawing effects prevent catalyst deactivation. rsc.org |

| 2-Alkoxycarbonylphenylboronic acid | Beckmann rearrangement | Intramolecular activation of the oxime N-OH bond. acs.orgorganic-chemistry.orgnih.gov |

| 2-Formylphenylboronic acid | Oxime formation | Intramolecular coordination accelerates the reaction. nih.gov |

| 2-Methylphenylboronic acid | Carbonylative cyclization | Steric hindrance influences reaction yield. acs.org |

Arylboronic acids can activate alcohols to form carbocation intermediates that can be trapped by various nucleophiles. ualberta.ca This strategy is particularly effective for Friedel-Crafts-type alkylations using π-activated alcohols. ualberta.ca Electron-deficient arylboronic acids are typically used due to their high Lewis acidity, which polarizes the C–O bond of the alcohol. ualberta.ca

A two-component catalyst system, combining a boronic acid with an additive like perfluoropinacol (B1203177), has been shown to improve reactivity, especially for deactivated benzylic alcohols. rsc.orgdntb.gov.ua In this system, it is proposed that an in-situ-formed, highly electrophilic boronic ester is the active catalyst. rsc.org The steric and electronic properties of the ortho-substituent on the boronic acid influence catalytic reactivity. ualberta.ca The ortho-cyclobutyl group of this compound would contribute steric bulk, which could affect the formation and reactivity of such catalytic species.

The Beckmann rearrangement, a classic reaction for converting oximes into amides, can be catalyzed by specific arylboronic acids under mild, organocatalytic conditions. acs.orgorganic-chemistry.org Notably, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids have been identified as efficient catalysts for activating the N–OH bond of oximes. acs.orgnih.gov The reaction proceeds via a novel boron-induced oxime transesterification to form an acyl oxime intermediate, which then rearranges. acs.orgorganic-chemistry.org

The mechanism involves an active and essential role for the boronyl group in both the transesterification and rearrangement steps. acs.org The presence of an ortho-carboxyester group is critical for this catalytic pathway. acs.orgnih.gov Additives such as perfluoropinacol can enhance the electrophilicity of the boron center, accelerating the rate-limiting transesterification step. acs.orgorganic-chemistry.org Given the necessity of a specific functional group at the ortho position to facilitate the initial transesterification, this compound itself would not be expected to be an effective catalyst for this specific type of oxime rearrangement.

Lewis Acid Catalysis by Boronic Acid Esters

While boronic acids themselves can act as Lewis acids, their corresponding esters can also exhibit significant Lewis acidity and are used in catalysis. scholaris.ca The Lewis acidity can be harnessed to activate substrates in various transformations. For example, a dual catalytic system using a Lewis base and a photoredox catalyst can generate carbon radicals from boronic esters for C-C bond formation. nih.gov In this system, the Lewis base is believed to form a redox-active complex with the boronic ester. nih.gov

Boronic esters can also be employed as Lewis acid catalysts to activate sugar donors in glycosylation reactions. scholaris.ca The combination of a boronic acid with a diol, such as perfluoropinacol, forms a highly electrophilic boronic ester in situ, which can act as a potent Lewis acid catalyst for reactions like Friedel-Crafts alkylations. rsc.org The properties of this compound esters would be influenced by the steric hindrance of the cyclobutyl group, potentially affecting substrate binding and activation.

Development of Cooperative and Dual Catalysis Systems

Boronic acid catalysis is versatile and can be merged with other catalytic modes to achieve novel transformations. ualberta.ca These cooperative or dual catalytic systems involve the activation of different substrates by distinct catalysts that then react. nih.gov

Examples of such systems include:

Dual Boronic Acid/Amine Catalysis : For the direct asymmetric allylation of branched aldehydes with allylic alcohols, a boronic acid activates the alcohol while a chiral amine activates the aldehyde. ualberta.ca

Cooperative Palladium/Copper Catalysis : In the arylboration of alkenes, a copper catalyst can activate a diboron (B99234) reagent and the alkene, while a palladium catalyst facilitates the cross-coupling with an aryl halide. While this example uses a diboron reagent rather than a boronic acid directly in the catalytic cycle, it highlights the cooperative potential in organoboron chemistry. nih.gov

Photoredox/Lewis Base/Boronic Acid Systems : As mentioned, a Lewis base can be used to form a redox-active complex with a boronic acid or its ester, which can then be activated by a photoredox catalyst to generate radicals. nih.gov

The specific structure of this compound, with its bulky ortho-substituent, would be a critical design element in developing such cooperative systems, influencing interactions with other catalysts and substrates.

Role in Asymmetric Catalysis and Stereocontrol

Asymmetric catalysis is a cornerstone of modern synthesis, and organoboron compounds are increasingly used in stereocontrolled reactions. nih.govyoutube.com The stereochemical outcome of a reaction can be controlled by using chiral boronic acids or by combining achiral boronic acids with chiral co-catalysts or ligands. ualberta.canih.gov

The structure of the boronic acid catalyst, including its substituents, is paramount for stereocontrol. acs.org The steric and electronic properties of substituents near the boron center can create a specific chiral environment that directs the approach of a substrate. researchgate.netnih.gov For instance, in asymmetric hydrogenations catalyzed by chiral amino-boranes, the binaphthyl backbone of the catalyst creates an asymmetric environment that dictates the stereoselectivity of the hydride transfer. nih.gov

While this compound is achiral, it could be used in conjunction with chiral auxiliaries or co-catalysts. The bulky cyclobutyl group would be a key feature in the catalyst-substrate complex, influencing the transition state geometry and, consequently, the stereochemical outcome of the reaction. Its steric hindrance could enhance the effect of a chiral ligand, leading to higher enantioselectivity.

Advanced Analytical and Computational Studies

Spectroscopic and Chromatographic Methodologies for Reaction Analysis

The analysis of reactions involving (2-cyclobutylphenyl)boronic acid relies on a suite of spectroscopic and chromatographic techniques to monitor reaction progress, identify intermediates, and quantify products.

Monitoring the consumption of this compound and the formation of products in real-time is crucial for optimizing reaction conditions in processes like the Suzuki-Miyaura coupling. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical setup would involve a reverse-phase C18 column, with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. UV detection, often at multiple wavelengths, allows for the quantification of both the starting material and the aromatic products.

In situ spectroscopic methods such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide valuable kinetic data without the need for sampling. For this compound, key vibrational modes to monitor would include the B-O-H stretches and bends, and the B-C aryl stretch. Changes in these bands would signal the conversion of the boronic acid to a boronate intermediate or the final product.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying transient intermediates, such as the boronate complexes formed during catalytic cycles. The high-resolution mass capabilities of modern instruments like Orbitrap or TOF analyzers allow for the precise determination of elemental compositions, aiding in the structural elucidation of fleeting species.

While this compound can be analyzed directly, derivatization is often employed to improve its chromatographic behavior and detection sensitivity, especially for gas chromatography (GC). Boronic acids are polar and non-volatile, making them unsuitable for direct GC analysis. nih.gov Derivatization converts the polar -B(OH)₂ group into a more volatile and thermally stable functional group.

A common strategy is the formation of cyclic esters or boronates by reacting the boronic acid with a diol, such as pinacol (B44631), ethylene (B1197577) glycol, or 1,3-propanediol. gcms.czchromatographyonline.com For this compound, this reaction is typically fast and quantitative. vt.edu The resulting boronate esters are significantly less polar and more volatile, allowing for sharp peaks and high resolution in GC-MS analysis. This approach is particularly useful for separating the target compound from other boronic acid impurities or reagents. chromatographyonline.com

Another effective derivatization agent is triethanolamine (B1662121), which reacts with boronic acids to form a volatile triethanolamine borate (B1201080), facilitating GC-MS measurement. nih.gov For enhanced sensitivity with fluorescence detection in HPLC, derivatizing agents that introduce a fluorophore, such as 1-naphthalenyl hydrazine (B178648) or alizarin, can be used. nih.govmdpi.com These reagents react with the boronic acid group to form highly fluorescent complexes, enabling detection at very low concentrations. mdpi.com

Derivatization is also critical for isomer annotation. In complex reaction mixtures, distinguishing between positional isomers of substituted phenylboronic acids can be challenging. The fragmentation patterns in mass spectrometry of the derivatized compounds can provide structural clues. For example, the specific fragmentation of a pinacol boronate ester can help confirm the substitution pattern on the phenyl ring. researchgate.net

| Derivatization Strategy | Reagent | Analytical Technique | Advantages | Reference |

| Boronate Ester Formation | Pinacol, 1,3-Propanediol | GC-MS | Increased volatility and thermal stability, improved peak shape. | gcms.czchromatographyonline.com |

| Triethanolamine Adduct | Triethanolamine | GC-MS | Quantitative conversion, high specificity. | nih.gov |

| Fluorescent Labeling | Alizarin | HPLC-FLD | Greatly enhanced sensitivity and selectivity. | mdpi.com |

| Fluorescent Labeling | 1-Naphthalenyl Hydrazine | UPLC-FLD | Enables determination at very low detection limits. | nih.gov |

Quantum Chemical Calculations and Density Functional Theory (DFT) Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of this compound that are often inaccessible through experimental means alone.

DFT calculations are a powerful tool for mapping the potential energy surfaces of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. rsc.orgrsc.org For instance, DFT studies can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The steric bulk of the ortho-cyclobutyl group significantly influences the energetics of these steps. DFT can quantify the steric strain in the transition states, explaining observed reaction rates and selectivities. mdpi.com For example, calculations can compare the energy barriers for the transmetalation step with this compound versus other phenylboronic acids (e.g., phenylboronic acid or o-tolylboronic acid) to understand the impact of the cyclobutyl substituent. These computational studies can reveal which mechanistic pathway is most favorable and identify rate-determining steps. rsc.org

The boronic acid functional group acts as a Lewis acid, accepting a pair of electrons from a Lewis base (like a hydroxide (B78521) ion) to form a tetrahedral boronate species. mdpi.comrsc.org The Lewis acidity of this compound is a key determinant of its reactivity. DFT calculations can predict this property by computing various electronic parameters. researchgate.netrsc.org

One common approach is to calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a stronger Lewis acid. The electrostatic potential (ESP) mapped onto the electron density surface can also be used; a more positive potential on the boron atom indicates greater Lewis acidity. rsc.orgchemrxiv.org

| Predicted Property | Computational Method | Significance | Reference |

| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | Correlates with Lewis acidity; lower energy implies higher acidity. | researchgate.net |

| Electrostatic Potential (ESP) | DFT | Positive potential on boron indicates Lewis acidic character. | rsc.orgchemrxiv.org |

| Natural Bond Orbitals (NBO) | DFT | Determines charge distribution and electronic interactions. | researchgate.net |

| pKa | DFT with solvation model | Quantifies Brønsted acidity in aqueous media. | mdpi.com |

The four-membered cyclobutyl ring is not planar and exists in a puckered conformation. The orientation of this ring relative to the phenyl group in this compound is subject to conformational isomerism. DFT calculations can be used to explore the potential energy surface associated with the rotation around the C(phenyl)-C(cyclobutyl) bond and the puckering of the cyclobutyl ring itself. nih.govresearchgate.net

Molecular Modeling and Simulation in Organic Transformations

Molecular modeling and Density Functional Theory (DFT) have become indispensable tools for understanding the conformational preferences and reactivity of organoboron compounds, including this compound, particularly in fundamental organic transformations like the Suzuki-Miyaura cross-coupling reaction.

Conformational analysis of substituted phenylboronic acids through DFT calculations reveals the preferred spatial arrangement of the boronic acid group relative to the phenyl ring and its substituents. researchgate.net For this compound, the presence of the bulky cyclobutyl group at the ortho position introduces significant steric hindrance. This steric pressure influences the dihedral angle between the phenyl ring and the boronic acid moiety, which in turn affects the efficiency of its participation in catalytic cycles. researchgate.nettopicsonchemeng.org.my Computational models suggest that while some steric hindrance can be beneficial in promoting certain steps of a catalytic cycle, excessive steric bulk may impede the approach of the reactants to the catalytic center. researchgate.net

In the context of the Suzuki-Miyaura reaction, DFT simulations have been instrumental in mapping out the energy landscapes of the catalytic cycle. nih.govresearchgate.net These models help in visualizing the transition states of key steps such as oxidative addition, transmetalation, and reductive elimination. musechem.com For a sterically hindered substrate like this compound, modeling can predict the feasibility of different mechanistic pathways. For instance, the transmetalation step, which involves the transfer of the cyclobutylphenyl group from the boron atom to the palladium center, is particularly sensitive to steric effects. rsc.orgillinois.edu Computational studies on related sterically hindered systems have shown that the reaction may proceed through alternative pathways to accommodate the bulky substituent. researchgate.net

The table below presents a hypothetical comparison of calculated activation energies for key steps in a Suzuki-Miyaura reaction involving phenylboronic acid versus a sterically hindered analogue like this compound, based on general principles from computational studies.

| Reaction Step | Phenylboronic Acid (kcal/mol) | This compound (kcal/mol, Estimated) |

| Oxidative Addition | 12-15 | 13-16 |

| Transmetalation | 15-20 | 18-25 |

| Reductive Elimination | 8-12 | 9-14 |

Note: The data for this compound is estimated based on trends observed for sterically hindered boronic acids in computational studies. Actual values would require specific DFT calculations for this molecule.

Theoretical Studies of Intermolecular Interactions

The behavior of this compound in solution and in the solid state is governed by a complex interplay of intermolecular interactions. Theoretical studies, particularly those employing quantum chemical methods, provide a detailed understanding of these non-covalent forces. researchgate.netrsc.orgornl.gov

The boronic acid functional group is a potent hydrogen bond donor and acceptor. nih.gov In the solid state, it is common for arylboronic acids to form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups. nih.gov The presence of the cyclobutyl group in this compound can influence the packing in the crystal lattice, potentially leading to different hydrogen bonding networks compared to less substituted phenylboronic acids.

A study on the interaction between phenylboronic acid and sialic acid, a sugar molecule often found on cell surfaces, revealed a significant binding energy, highlighting the potential for boronic acids to engage in specific molecular recognition events. acs.org While specific studies on this compound are not prevalent, the principles of its intermolecular interactions can be inferred from such studies. The cyclobutyl group would likely modulate the strength and geometry of these interactions.

The following table summarizes the types of intermolecular interactions this compound can participate in and their estimated relative strengths.

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Between boronic acid hydroxyl groups | 3-10 |

| π-π Stacking | Between aromatic rings of adjacent molecules | 1-5 |

| CH-π Interactions | Between C-H bonds of the cyclobutyl group and an adjacent phenyl ring | 0.5-2.5 |

| van der Waals Forces | General attractive forces between molecules | Variable, generally weak |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Resolution

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position alters the rate of a chemical reaction. nih.govnih.gov In the context of reactions involving this compound, KIE studies, particularly with carbon-13 (¹³C), can provide critical insights into the rate-determining steps and the nature of transition states. nih.govnih.govchemrxiv.org

For the Suzuki-Miyaura cross-coupling reaction, ¹³C KIE studies have been pivotal in understanding the mechanism. nih.govnih.govchemrxiv.org By measuring the KIE at the carbon atom attached to the boron (the ipso-carbon), researchers can probe the transmetalation step. A significant KIE at this position would indicate that the C-B bond is being broken in the rate-determining transition state of the transmetalation process. nih.gov

For example, a study on the archetypal Suzuki-Miyaura reaction reported an experimental ¹³C KIE for the carbon atom involved in transmetalation (KIE_C-Boron) of 1.035, which was in good agreement with the predicted KIE for a tetracoordinate boronate transmetalation transition state (1.034). nih.govchemrxiv.org This provides strong evidence for the specific mechanism of transmetalation.

While specific KIE studies on this compound are not widely published, it is expected that the steric hindrance from the cyclobutyl group could influence the magnitude of the KIE. A more sterically crowded transition state might lead to a different KIE value compared to unhindered arylboronic acids, potentially reflecting a change in the geometry or the force constants of the bonds involved in the transition state.

The table below shows representative experimental and theoretical ¹³C KIE values for key steps in the Suzuki-Miyaura reaction of a generic arylboronic acid, which can serve as a baseline for understanding potential studies on this compound.

| Step Probed by ¹³C KIE | Isotopic Position | Experimental KIE | Theoretical KIE | Mechanistic Implication |

| Oxidative Addition | C-Br of Aryl Bromide | 1.020 | 1.021 | C-Br bond cleavage is part of the rate-determining step. nih.gov |

| Transmetalation | Ipso-Carbon of Boronic Acid | 1.035 | 1.034 | C-B bond cleavage occurs in the transition state via a tetracoordinate boronate. nih.gov |

Applications in Complex Organic Synthesis and Materials Chemistry

Building Blocks for the Construction of Complex Organic Scaffolds

Boronic acids and their derivatives are recognized as fundamental building blocks in modern synthetic chemistry due to their versatility, stability, and low toxicity. rsc.orgnih.gov They are extensively used as intermediates and building blocks for creating complex molecules. nih.govenamine.net In this context, (2-Cyclobutylphenyl)boronic acid serves as a sophisticated building block for introducing the 2-cyclobutylphenyl motif into larger, more complex organic scaffolds. This moiety is of interest in medicinal chemistry and materials science due to the unique conformational constraints and lipophilicity imparted by the cyclobutyl group.

The utility of boronic acids stems from their ability to undergo a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds. nih.gov The structure-directing potential of boronic acids has led to their use in the self-assembly of various organized architectures, including macrocycles and polymers. researchgate.net The presence of the boronic acid group allows for the facile and predictable incorporation of the (2-Cyclobutylphenyl) fragment into a target molecule. This modularity is highly advantageous in constructing libraries of compounds with systematic variations.

Organoboron compounds are key intermediates in organic chemistry, and this compound is no exception. nih.gov Its application allows for the strategic construction of intricate molecular architectures that are often pursued for their potential biological activity or material properties. The introduction of the cyclobutylphenyl group can significantly influence the pharmacological profile of a molecule. nih.gov

Synthesis of Strained Carbocyclic Systems, including Substituted Cyclobutanes

The synthesis of structurally complex cyclobutane (B1203170) rings is a significant challenge in organic chemistry. nih.gov However, developing methods to create complex cyclobutane building blocks is a highly desirable goal, as it could drive innovation in medicinal chemistry. nih.gov While direct methods to synthesize substituted cyclobutanes using this compound are not extensively detailed, the compound itself represents a pre-formed, substituted cyclobutane system that can be incorporated into larger molecules.

Research has demonstrated the utility of vinyl boronate esters in photosensitized [2+2] cycloadditions to afford densely functionalized cyclobutane scaffolds. nih.gov This highlights the compatibility of the boronate functionality with cyclobutane ring formation. Although this specific method builds the cyclobutane ring prior to derivatization, it underscores the importance of boron-substituted cyclobutanes as versatile intermediates.

The cyclobutane moiety is a prominent feature in numerous natural products with interesting biological activities. nih.gov These natural structures are often complex, with the cyclobutane embedded in polycyclic systems and featuring multiple stereocenters. nih.gov In contrast, cyclobutanes in synthetic pharmaceuticals are often simpler. nih.gov The use of this compound provides a direct route to incorporate a more complex, substituted cyclobutyl moiety into potential drug candidates. The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, providing pathways to other carbocyclic and heterocyclic systems. researchgate.net

| Synthetic Approach | Description | Relevance to this compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the boronic acid with a vinyl or aryl halide. | A primary method to incorporate the entire (2-cyclobutylphenyl) moiety into a larger structure, preserving the strained cyclobutane ring. |

| [2+2] Cycloaddition | Formation of a cyclobutane ring from two alkene components. nih.gov | While not a direct use of this compound, related boronate esters are used to create complex cyclobutanes that can be further functionalized. nih.gov |

| Ring Expansion/Rearrangement | Transformation of the cyclobutyl group into a larger ring system. researchgate.net | The cyclobutyl group introduced by the boronic acid can potentially serve as a latent cyclopentyl or cyclohexyl precursor under specific reaction conditions. |

Modular Approaches to Polycyclic Architectures

The concept of modular synthesis, where complex molecules are assembled from a series of well-defined building blocks, is a powerful strategy in organic chemistry. nih.gov Boronic acids are exceptionally well-suited for such approaches due to their predictable reactivity in cross-coupling reactions. nih.gov this compound can be viewed as a distinct module that introduces both an aromatic ring and a strained aliphatic ring system in a single step.

A notable example of modular synthesis using boronic acid derivatives is the iterative cross-coupling of B-protected haloalkenylboronic acids to construct polyene natural products. nih.gov This strategy relies on the stability of the boronate ester intermediates and their selective reactivity. nih.gov Similarly, this compound can be employed in sequential cross-coupling reactions to build complex polycyclic frameworks. For instance, coupling with a di-halogenated aromatic or heteroaromatic compound could be followed by a second coupling at the other halogenated position, leading to the rapid construction of complex, multi-ring systems.

This modularity allows for the systematic variation of the final structure by simply changing the coupling partners in the synthetic sequence. The unique steric and electronic properties of the 2-cyclobutylphenyl group can influence the conformation and properties of the resulting polycyclic architecture.

Enantioselective Construction of Quaternary Stereocenters in Heterocycles

The creation of quaternary stereocenters, particularly in an enantioselective manner, is a significant challenge in synthetic organic chemistry. nih.govresearchgate.net These structural motifs are prevalent in many natural products and pharmaceuticals. nih.gov Asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective formation of skeletons bearing quaternary carbon centers. nih.gov

Recent advancements have shown that aryl boronic acids can be effective coupling partners in catalytic, enantioselective reactions to form remote quaternary stereocenters. nih.gov For example, a palladium-catalyzed intermolecular Heck-type reaction of trisubstituted-alkenyl alcohols with aryl boronic acids allows for the direct synthesis of molecules with quaternary all-carbon-substituted centers. nih.gov In such a reaction, this compound could serve as the aryl source, leading to the formation of a quaternary stereocenter bearing a 2-cyclobutylphenyl group. The steric bulk of the cyclobutyl group adjacent to the point of coupling could influence the efficiency and stereoselectivity of the transformation.

The general applicability of these methods to a range of boronic acids suggests that this compound would be a viable substrate. nih.gov The ability to construct these challenging stereocenters in a catalytic and enantioselective manner is of great importance for the synthesis of new drug candidates and complex molecules. nih.govorganic-chemistry.org

| Method | Catalyst System | Resulting Structure |

| Intermolecular Heck-type Reaction | Pd(CH3CN)2(OTs)2 / Cu(OTf)2 / Chiral Ligand | Quaternary all-carbon-substituted aryl carbonyl compounds. nih.gov |

| Asymmetric Allylic Alkylation (AAA) | Transition metal catalyst (e.g., Palladium) with a chiral ligand. nih.govresearchgate.net | Skeletons with one or more quaternary carbon centers. nih.gov |

| Chromium-Catalyzed Allylation | Sulfonamide/oxazoline chromium complex. organic-chemistry.org | α-homoallylic alcohols with two consecutive stereogenic centers, including one quaternary carbon. organic-chemistry.org |

Reagents for Combinatorial Library Synthesis and High-Throughput Methodologies

Combinatorial chemistry and high-throughput screening are essential tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. cijournal.rumanuscriptpoint.com Boronic acids are well-suited as building blocks for combinatorial library synthesis, primarily due to the reliability and broad functional group tolerance of the Suzuki-Miyaura coupling reaction. enamine.net

This compound is an ideal reagent for such applications. Its unique structure allows for the introduction of significant chemical diversity into a library of compounds. By coupling this boronic acid with a diverse set of aryl or vinyl halides, a library of molecules all containing the 2-cyclobutylphenyl scaffold can be quickly generated. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around this particular chemical motif.

The stability and handling characteristics of boronic acids are also advantageous for automated and high-throughput synthesis platforms. enamine.net The availability of stable boronic acid derivatives like MIDA boronates and trifluoroborates further expands their utility in these applications. enamine.net The use of this compound in combinatorial synthesis can accelerate the discovery of new lead compounds in drug development programs. manuscriptpoint.com

Q & A

Basic Synthesis and Purification

Q: What are the key considerations for synthesizing (2-cyclobutylphenyl)boronic acid while avoiding boroxine formation? A: Boronic acids are prone to dehydration, forming boroxines (cyclic trimers) during synthesis. To mitigate this:

- Protection Strategies : Use diols (e.g., pinacol) to stabilize the boronic acid as esters during synthesis. Post-synthesis, esters can be hydrolyzed under mild acidic conditions .

- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate intermediates. Final purification via recrystallization in aprotic solvents (e.g., THF) minimizes boroxine formation .

- Synthetic Routes : Cross-coupling methods (e.g., Suzuki-Miyaura) using 2-cyclobutylphenyl halides and bis(pinacolato)diboron are preferred for regioselectivity .

Intermediate Analytical Challenges

Q: How can MALDI-MS be optimized for sequencing peptide boronic acids containing this compound moieties? A: Boronic acids complicate MALDI-MS due to dehydration and boroxine formation. Solutions include:

- Derivatization : Pre-treat with diols (e.g., 2,5-dihydroxybenzoic acid, DHB) to form stable esters on-plate, suppressing trimerization .

- Matrix Selection : DHB serves dual roles as a matrix and derivatizing agent, enabling in situ esterification and improved ionization efficiency .

- Data Interpretation : Identify peaks corresponding to [M+H]+ and [M+DHB+H]+ to distinguish boronic acid species from artifacts .

Advanced Biological Activity

Q: What methodologies are used to evaluate the anticancer activity of this compound derivatives? A:

- In Vitro Screening : Test compounds against cancer cell lines (e.g., glioblastoma) using MTT assays. IC50 values <10 µM indicate potent activity .

- Mechanistic Studies :

- Tubulin Polymerization Inhibition : Compare IC50 values with combretastatin analogs (e.g., IC50 = 21–22 µM for boronic acid derivatives vs. 1–2 µM for combretastatin A-4) .

- Apoptosis Assays : Use flow cytometry (FACScan) to detect caspase activation and DNA fragmentation in Jurkat cells after 8-hour exposure .

- Structure-Activity Relationship (SAR) : Replace hydroxyl groups in combretastatin frameworks with boronic acid to enhance solubility and target binding .

Physicochemical Properties

Q: How does the cyclobutyl group influence the thermal stability of this compound? A: Thermal gravimetric analysis (TGA) reveals:

Advanced Binding Kinetics

Q: What experimental approaches quantify the binding kinetics of this compound with diols? A:

- Stopped-Flow Spectroscopy : Measures kon (association rate) and koff (dissociation rate) for sugar binding (e.g., D-fructose kon = 1.2×10³ M⁻¹s⁻¹) .

- Fluorescence Titration : Determine binding constants (Ka) at physiological pH (e.g., Ka for D-glucose = 12 M⁻¹ vs. D-fructose = 450 M⁻¹) .

- Competition Assays : Use nitrocatechol as a competitor to assess binding reversibility .

Contradictions in Glycoprotein Interaction Studies

Q: How do non-specific interactions affect the selectivity of this compound in glycoprotein detection? A:

- Secondary Interactions : Hydrophobic or electrostatic interactions with non-glycosylated proteins (e.g., RNAse A) reduce specificity. Mitigate via:

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress non-specific binding .

- Surface Engineering : Immobilize boronic acids on carboxymethyl dextran-coated gold substrates to minimize hydrophobic interference .

- pH Sensitivity : Binding is strongest at pH 8.5 (boronate formation) but reversible under acidic conditions (pH 4.0) .

Data-Driven Design of Boronic Acid Sensors

Q: How can machine learning guide the design of this compound-based chiroptical sensors? A:

- QSAR Parameterization : Use RDKit and Mordred to compute 613 descriptors (e.g., topological polar surface area, logP) .

- k-Means Clustering : Group 5,136 boronic acids into 200 clusters based on PCA of chemical space. Select representatives from each cluster for experimental validation .

- Validation : Test selected compounds for enantioselective binding to alcohols (e.g., secondary alcohols show ΔΔG = 2–3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.